molecular formula C15H22ClNO B1391273 N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine CAS No. 1040680-71-4

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine

Cat. No.: B1391273
CAS No.: 1040680-71-4
M. Wt: 267.79 g/mol
InChI Key: KQKPXZCVEUXFKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine typically involves the reaction of 4-chlorophenol with 1-bromo-2-propanol to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with cyclohexylamine under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and reaction mechanism studies.

    Biology: The compound is used in biochemical assays and studies involving protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is employed in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Bromophenoxy)propyl]cyclohexanamine
  • N-[2-(4-Fluorophenoxy)propyl]cyclohexanamine
  • N-[2-(4-Methylphenoxy)propyl]cyclohexanamine

Uniqueness

N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical and pharmacological studies .

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)propyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c1-12(11-17-14-5-3-2-4-6-14)18-15-9-7-13(16)8-10-15/h7-10,12,14,17H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPXZCVEUXFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.